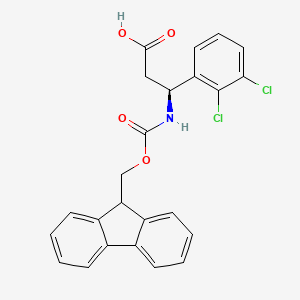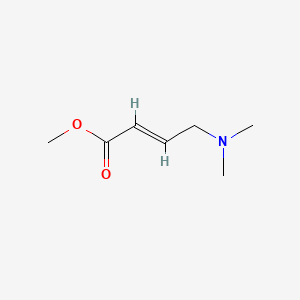
Methyl 4-(allyloxy)-3-iodobenzoate
Overview
Description
Methyl 4-(allyloxy)-3-iodobenzoate (MAIB) is a compound with a wide range of applications in scientific research. It is a versatile compound that can be used in various biochemical and physiological studies. This compound has been used in various lab experiments and has been found to have several advantages and limitations.
Mechanism of Action
Methyl 4-(allyloxy)-3-iodobenzoate has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. This inhibition of the activity of cytochrome P450 enzymes leads to an increase in the concentration of the drug or other compound in the body, which can lead to an increase in the drug’s efficacy.
Biochemical and Physiological Effects
Methyl 4-(allyloxy)-3-iodobenzoate has been found to have several biochemical and physiological effects. It has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of inflammatory diseases. It has also been found to have an antioxidant effect, which can be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Methyl 4-(allyloxy)-3-iodobenzoate in lab experiments is that it is a relatively inexpensive compound, which makes it a cost-effective option for researchers. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. However, there are some limitations to using Methyl 4-(allyloxy)-3-iodobenzoate in lab experiments. It is a relatively non-specific compound, which means that it can interact with other compounds and lead to unexpected results.
Future Directions
The use of Methyl 4-(allyloxy)-3-iodobenzoate in scientific research has the potential to be further explored in the future. Possible future directions include further studies into the mechanism of action of Methyl 4-(allyloxy)-3-iodobenzoate, as well as studies into the effects of Methyl 4-(allyloxy)-3-iodobenzoate on other biochemical and physiological processes. Additionally, further studies into the potential therapeutic applications of Methyl 4-(allyloxy)-3-iodobenzoate could be conducted. Finally, further research into the synthesis of Methyl 4-(allyloxy)-3-iodobenzoate could be conducted in order to develop more efficient and cost-effective methods of synthesis.
Scientific Research Applications
Methyl 4-(allyloxy)-3-iodobenzoate has been used in various scientific research applications, including in the study of the metabolism of drugs and other compounds. It has also been used in the study of the mechanism of action of various drugs and other compounds.
properties
IUPAC Name |
methyl 3-iodo-4-prop-2-enoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVJNIBUPCXQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC=C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N N-Bis-[(R)-1-phenylethyl]dibenzo[D F][](/img/structure/B3142219.png)




![4-[(3-Methylbutanoyl)amino]benzenesulfonyl chloride](/img/structure/B3142259.png)






